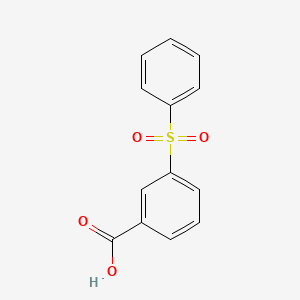

3-(Phenylsulfonyl)benzoic acid

Description

Overview of Aromatic Carboxylic Acids as Versatile Synthetic Substrates

Aromatic carboxylic acids are among the most abundant and versatile substrates in chemical synthesis. rsc.org Their prevalence stems from their accessibility and the rich chemistry associated with the carboxyl functional group. This group can be readily transformed into a wide range of other functionalities, including esters, amides, acid chlorides, and alcohols, making them fundamental starting materials for multi-step syntheses.

In contemporary organic chemistry, aromatic carboxylic acids are increasingly employed in innovative catalytic transformations. They can serve as precursors for acyl radicals through visible-light photoredox catalysis, enabling the construction of complex carbon-carbon bonds under mild conditions. nih.gov This approach has been successfully applied to the synthesis of high-value heterocyclic compounds. nih.gov Furthermore, palladium-catalyzed reactions can utilize aromatic carboxylic acids for direct decarbonylative transformations, converting them into arenes. rsc.org This method is notable for its broad substrate scope and tolerance of various functional groups, highlighting its utility in the late-stage modification of complex molecules like pharmaceuticals and natural products. rsc.orgresearchgate.net The ability to use the carboxylic acid as a "traceless directing group" is a powerful strategy in the synthesis of pharmaceuticals, polymers, and other advanced materials. rsc.org

The Inductive and Resonance Effects of Sulfonyl Groups in Directing Organic Transformations and Modulating Reactivity

The sulfonyl group (-SO₂-) is a potent electron-withdrawing moiety that significantly influences the electronic environment of the molecule to which it is attached. fiveable.me Its impact on reactivity is a result of a combination of strong inductive effects and resonance stabilization. The sulfur atom in a sulfonyl group bears a significant partial positive charge, which strongly withdraws electron density from adjacent atoms and the aromatic ring via the sigma bond framework (inductive effect). researchgate.net

In addition to induction, the sulfonyl group can participate in resonance by utilizing its vacant d-orbitals to accept electron density from the π-system of the aromatic ring (pπ-dπ overlap). researchgate.net This resonance effect further deactivates the aromatic ring towards electrophilic substitution and increases the acidity of protons on adjacent carbons. The electron-withdrawing nature of the sulfonyl group can stabilize adjacent carbanions, a property that is exploited in various synthetic transformations. fiveable.me The presence of a sulfonyl group can direct the regioselectivity of nucleophilic aromatic substitution reactions and modulate the reactivity of other functional groups on the aromatic ring. This ability to alter solubility, reactivity, and intermolecular interactions makes the sulfonyl group a critical component in designing molecules for materials science and medicinal chemistry. fiveable.me

Structural and Synthetic Context of 3-(Phenylsulfonyl)benzoic Acid within Sulfonylated Aromatic Systems

The synthesis of this compound can be achieved through several routes. A common laboratory method involves the reaction of benzoic acid with phenylsulfonyl chloride. ontosight.ai Another approach involves the oxidation of the corresponding sulfide (B99878), 3-(phenylsulfanyl)benzoic acid.

Within the broader family of sulfonylated aromatic systems, this compound is a valuable intermediate. Its bifunctional nature—possessing both a nucleophile-accepting carboxylic acid and an electronically influential sulfonyl group—makes it a useful building block. It can be used as a monomer in the synthesis of specialty polymers where the sulfonyl group imparts desirable properties such as thermal stability and modified solubility. Its derivatives are also explored in medicinal chemistry. For instance, related structures like 4-(phenylsulfonyl)benzoic acid hydrazides are used as intermediates for synthesizing heterocyclic compounds with potential biological activities. researchgate.netnih.govtandfonline.comscispace.com

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₄S | ontosight.ainih.govfda.gov |

| Molecular Weight | 262.28 g/mol | nih.govfda.gov |

| Melting Point | 180-182 °C | ontosight.ai |

| Appearance | White crystalline solid | ontosight.ai |

| CAS Number | 2548-44-9 | epa.govchemsrc.com |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and DMSO | ontosight.ai |

Properties

IUPAC Name |

3-(benzenesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)10-5-4-8-12(9-10)18(16,17)11-6-2-1-3-7-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVYXMCSVGUDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180161 | |

| Record name | 3-(Phenylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2548-44-9 | |

| Record name | 3-(Phenylsulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PHENYLSULFONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8EVQ2464 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Methodologies for the Chemical Synthesis of 3 Phenylsulfonyl Benzoic Acid and Its Key Intermediates

Regioselective Functionalization of Benzoic Acid Scaffolds

Achieving the desired meta-substitution pattern on the benzoic acid ring is a primary challenge in the synthesis of 3-(phenylsulfonyl)benzoic acid. Researchers have developed several strategies to control the position of functionalization, moving beyond the classical ortho- and para-directing effects of the carboxylic acid group.

Direct Sulfonation Reactions Leading to Sulfonylbenzoic Acids

Direct sulfonation of aromatic compounds is a fundamental reaction in organic chemistry. chemicalbook.comnumberanalytics.com For the synthesis of sulfonylbenzoic acids, this typically involves reacting a benzoic acid derivative with a sulfonating agent. One common method is the use of phenylsulfonyl chloride in the presence of a base. ontosight.aiontosight.ai The carboxylic acid group is generally a deactivating group and a meta-director for electrophilic aromatic substitution. However, direct sulfonation of benzoic acid itself can be challenging and may lead to a mixture of isomers and side products. chemicalbook.com

To overcome these challenges, researchers have explored various sulfonating agents and reaction conditions. For instance, the use of fuming sulfuric acid (oleum) or sulfur trioxide can be employed, but these strong reagents can lead to undesired side reactions, including oxidation and the formation of sulfones. chemicalbook.com A milder approach involves the use of chlorosulfonic acid, which can also lead to the formation of sulfonyl chlorides. chemicalbook.com

Recent advancements have focused on developing more regioselective methods. One strategy involves the use of directing groups that can be temporarily installed on the benzoic acid to guide the sulfonation to the desired position and then subsequently removed. rsc.org While direct sulfonation remains a classical approach, achieving high yields of a single isomer like this compound often requires more nuanced strategies.

Oxidation Protocols for Sulfide (B99878) and Sulfoxide (B87167) Precursors to Sulfones

An alternative and often more controlled route to sulfones involves the oxidation of the corresponding sulfide or sulfoxide precursors. britannica.comjchemrev.comthieme-connect.com This two-step approach first establishes the carbon-sulfur bond and then oxidizes the sulfur atom to the desired sulfone oxidation state.

The synthesis of the precursor, 3-(phenylthio)benzoic acid or 3-(phenylsulfinyl)benzoic acid, can be achieved through various methods, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Once the sulfide or sulfoxide is obtained, a wide range of oxidizing agents can be employed to form the sulfone. researchgate.netresearchgate.netorganic-chemistry.org

Common oxidants for the conversion of sulfides to sulfones include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and potassium permanganate (B83412) (KMnO₄). britannica.comresearchgate.net The oxidation of sulfides to sulfoxides is an intermediate step, and careful control of reaction conditions is necessary to avoid stopping at the sulfoxide stage if the sulfone is the desired product. researchgate.netresearchgate.netnih.gov More vigorous oxidation conditions are typically required to convert the sulfoxide to the sulfone. britannica.com

The choice of oxidant and catalyst can influence the selectivity and efficiency of the reaction. For instance, sodium metaperiodate (NaIO₄) can also be used for the oxidation of sulfides. britannica.com The development of catalytic systems, such as those based on tungsten or other transition metals, has enabled these oxidations to be carried out under milder and more selective conditions. researchgate.netorganic-chemistry.org

| Precursor | Oxidizing Agent | Product | Reference |

| 3-(Phenylthio)benzoic acid | Hydrogen Peroxide | This compound | researchgate.net |

| 3-(Phenylthio)benzoic acid | Potassium Permanganate | This compound | britannica.com |

| 3-(Phenylsulfinyl)benzoic acid | Potassium Permanganate | This compound | britannica.com |

| Sulfides | Sodium metaperiodate | Sulfoxides | britannica.com |

Advanced Coupling and Derivatization Strategies for Phenylsulfonyl Moieties

Modern synthetic chemistry offers powerful tools for the construction of complex molecules through the formation of new chemical bonds. These strategies are particularly valuable for creating the phenylsulfonyl benzoic acid framework with high precision.

Formation of Carbon-Sulfur Bonds via Various Coupling Mechanisms

The formation of the carbon-sulfur (C-S) bond is a critical step in many synthetic routes to this compound. Metal-catalyzed cross-coupling reactions have emerged as a highly effective method for this transformation. acs.orgorganic-chemistry.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a sulfinate salt in the presence of a transition metal catalyst, most commonly palladium or copper. thieme-connect.comorganic-chemistry.org

For instance, 3-halobenzoic acid can be coupled with thiophenol or a thiophenol equivalent to form 3-(phenylthio)benzoic acid, which can then be oxidized to the target sulfone. thieme-connect.com Alternatively, a direct coupling of an aryl halide with a sulfinate salt can directly yield the sulfone. Nickel-catalyzed Ullmann-type thiolations of aryl iodides have also been reported as an effective method for C-S bond formation under mild electrochemical conditions. researchgate.net

The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions, influencing the yield, selectivity, and functional group tolerance. organic-chemistry.org The development of well-defined palladium N-heterocyclic carbene (NHC) complexes has provided highly active catalysts for C-S cross-coupling reactions of even challenging substrates. organic-chemistry.org

Construction of Sulfonamide Linkages in Benzoic Acid Derivatives

While the primary focus is on the phenylsulfonyl group directly attached to the benzoic acid ring, the synthesis of related structures, such as those containing a sulfonamide linkage, also provides valuable insights into the chemistry of these compounds. The synthesis of sulfonamides is a well-established transformation, typically involving the reaction of a sulfonyl chloride with an amine. mdpi.comnih.govresearchgate.net

In the context of benzoic acid derivatives, this could involve the reaction of a sulfonyl chloride with an aminobenzoic acid or the reaction of a chlorosulfonylbenzoic acid with an amine. nih.gov For example, 4-aminobenzoic acid can be condensed with benzenesulfonyl chloride to produce 4-(phenylsulfonylamino)benzoic acid. farmaciajournal.com The use of green and efficient methods, such as conducting the reaction in water with a suitable base, has been explored to improve the environmental footprint of these syntheses. mdpi.com Carbodiimide coupling reagents are also employed to facilitate the formation of amide bonds in the synthesis of more complex sulfonamide-containing benzoic acid derivatives. nih.gov

Multi-Step Convergent Synthesis Approaches for Positional Isomers and Analogues

In the context of this compound and its isomers, a convergent approach might involve the separate synthesis of a functionalized benzoic acid derivative and a functionalized phenylsulfone moiety. These two fragments could then be joined using a suitable coupling reaction. For example, a boronic acid-functionalized benzoic acid could be coupled with a halogenated phenylsulfone (or vice versa) using a Suzuki coupling reaction.

The synthesis of specific positional isomers often requires careful planning and the use of regioselective reactions at various stages. For instance, the synthesis of 2-amino-4-sulfobenzoic acid has been achieved through the sulfonation of ortho-nitrotoluene followed by an auto-oxidation-reduction reaction. google.com The synthesis of various diarylsulfone-containing compounds has been accomplished through a multi-step sequence starting from a Friedel-Crafts reaction. nih.gov These examples highlight the versatility of multi-step synthetic sequences in accessing a wide range of substituted benzoic acid derivatives.

Exploration of the Chemical Reactivity and Strategic Transformations of 3 Phenylsulfonyl Benzoic Acid

Carboxylic Acid Group Transformations

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, including esters, amides, acyl halides, and hydrazides. These transformations are fundamental in organic synthesis, often serving as key steps in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai

Esterification Reactions and Synthesis of Ester Derivatives

The carboxylic acid group of 3-(phenylsulfonyl)benzoic acid and its analogs can be readily converted into its corresponding esters through various esterification methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). farmaciajournal.comderpharmachemica.com For instance, the esterification of the related p-phenyl sulfonyl benzoic acid with methanol (B129727) proceeds in the presence of concentrated H₂SO₄. derpharmachemica.com Similarly, 4-[(phenylsulfonyl)amino]benzoic acid is converted to its ethyl ester by refluxing with absolute ethanol (B145695) and sulfuric acid, achieving a high yield of 92.7%. farmaciajournal.com

Alternative catalysts and conditions have been explored for the esterification of benzoic acids. dergipark.org.tr Deep eutectic solvents (DES), for example, have been shown to be effective dual solvent-catalysts for the esterification of benzoic acid with various alcohols, including ethanol, butanol, and hexanol, achieving high conversions. dergipark.org.tr

The resulting ester derivatives, such as ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate, are valuable intermediates in chemical research. ontosight.ai

Table 1: Examples of Esterification Reactions of Phenylsulfonyl-Substituted Benzoic Acids

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-[(Phenylsulfonyl)amino]benzoic acid | Absolute ethanol, H₂SO₄ | Ethyl 4-[(phenylsulfonyl)amino]benzoate | 92.7% | farmaciajournal.com |

| p-Phenyl sulfonyl benzoic acid | Methanol, conc. H₂SO₄ | Methyl p-phenyl sulfonyl benzoate | Not specified | derpharmachemica.com |

| Benzoic acid | Ethanol, p-TSA/BTEAC (DES) | Ethyl benzoate | 88.3% conversion | dergipark.org.tr |

Amidation Reactions and Related Amide Bond Formations

The carboxylic acid functionality of this compound can be transformed into amide bonds, which are crucial linkages in many biologically active molecules. This is typically achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, which then reacts with an amine. mdpi.com For example, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, derived from the corresponding carboxylic acid, reacts with the amino acid valine in the presence of sodium hydroxide (B78521) to form 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid with a 93% yield. mdpi.com

A wide array of methods for amide bond formation is available, utilizing various coupling reagents to facilitate the reaction between a carboxylic acid and an amine. organic-chemistry.orgunimi.it These reagents activate the carboxylic acid to promote the nucleophilic attack by the amine.

Table 2: Synthesis of Amide Derivatives from Phenylsulfonyl-Substituted Benzoic Acid Analogs

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-[(4-Chlorophenyl)sulfonyl]benzoyl chloride | L-Valine, NaOH, then HCl | 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 93% | mdpi.com |

| (3R)-3-(Diphenylphosphinyl)amino-1-(phenylsulfonyl)heptane | 1. BF₃·OEt₂, HCl; 2. Benzoyl chloride | (3R)-3-Benzoylamino-1-(phenylsulfonyl)heptane | Not specified | beilstein-journals.org |

Conversion to Acyl Halides (e.g., Benzoyl Chloride Analogs)

The conversion of the carboxylic acid group to an acyl chloride is a key transformation that significantly enhances the reactivity of the carboxyl group, enabling subsequent reactions like Friedel-Crafts acylations, esterifications, and amidations. mdpi.comresearchgate.net Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uk

The reaction of a carboxylic acid with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukcommonorganicchemistry.com For example, 4-[(4-chlorophenyl)sulfonyl]benzoic acid is effectively converted to 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride by refluxing with thionyl chloride. mdpi.com Similarly, 1-(phenylsulfonyl)indole (B187392) reacts with oxalyl chloride to yield the corresponding acid chloride. researchgate.net

Table 3: Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Formula | Byproducts | Notes | Reference |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl | Byproducts are gaseous, simplifying purification. Often used neat or with a solvent. | chemguide.co.ukcommonorganicchemistry.com |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | Reaction is typically performed cold. Product is separated by fractional distillation. | chemguide.co.uk |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Reaction is less vigorous than with PCl₅. | chemguide.co.uk |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Useful for small-scale preparations. | researchgate.net |

Hydrazide Formation and Subsequent Reactions

Carboxylic acid esters derived from this compound can be converted into the corresponding hydrazides by reaction with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O). farmaciajournal.comderpharmachemica.com This reaction typically involves refluxing the ester with hydrazine hydrate in an alcoholic solvent. For instance, p-phenyl sulfonyl benzohydrazide (B10538) is prepared by heating the corresponding methyl ester with hydrazine hydrate in ethanol. derpharmachemica.com The synthesis of 4-[(phenylsulfonyl)amino]benzoyl hydrazide from its ethyl ester is also achieved under similar conditions, resulting in a 67.93% yield. farmaciajournal.com

These hydrazides are versatile intermediates. They can react with isothiocyanates to form hydrazinecarbothioamides, which can be further cyclized into 1,2,4-triazole (B32235) derivatives. nih.govresearchgate.net For example, 4-(phenylsulfonyl)benzoic acid hydrazide reacts with 2,4-difluorophenyl isothiocyanate to produce N-(2,4-difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide in 92% yield. nih.gov Subsequent treatment with sodium hydroxide leads to the formation of a 1,2,4-triazole-3-thione. nih.gov

Table 4: Synthesis and Reactions of Phenylsulfonyl Benzohydrazides

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazide Formation | Ethyl 4-[(phenylsulfonyl)amino]benzoate | Hydrazine hydrate, Ethanol | 4-[(Phenylsulfonyl)amino]benzoyl hydrazide | 67.93% | farmaciajournal.com |

| Hydrazide Formation | Methyl p-phenyl sulfonyl benzoate | Hydrazine hydrate, Ethanol | p-Phenyl sulfonyl benzohydrazide | Not specified | derpharmachemica.com |

| Thiosemicarbazide Formation | 4-(Phenylsulfonyl)benzoic acid hydrazide | 2,4-Difluorophenyl isothiocyanate | N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | 92.0% | nih.gov |

| Cyclization | N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | 8% NaOH | 5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione | Not specified | nih.gov |

Reactivity of the Phenylsulfonyl Moiety

The phenylsulfonyl group is generally considered a stable and robust functional group. However, it significantly influences the electronic properties of the molecule and can participate in specific chemical reactions. The sulfur atom in the sulfonyl group is in a high oxidation state (+6), making it electron-deficient and thus an electrophilic center.

Nucleophilic Attack at the Sulfonyl Center: Mechanistic Considerations

The sulfur atom of the sulfonyl group (SO₂) is electrophilic and can, in principle, be attacked by nucleophiles. However, direct nucleophilic substitution at the sulfur center of a diaryl sulfone is generally difficult due to the stability of the S-C bonds. The reactivity is often directed at other parts of the molecule that are activated by the strong electron-withdrawing nature of the phenylsulfonyl group. acs.org

For example, the phenylsulfonyl group is an excellent leaving group in certain contexts and plays a crucial role in stabilizing adjacent carbanions. nih.govcas.cn In reactions involving (phenylsulfonyl)difluoromethyl derivatives, the phenylsulfonyl group facilitates the formation of a difluorocarbanion which then attacks an electrophile. acs.org The entire PhSO₂⁻ moiety can act as a nucleophile itself (specifically, the sulfinate anion) to capture species like difluorocarbene. acs.org

The sulfonyl group can also be extruded as SO₂ under certain catalytic conditions. For instance, diaryl sulfones can undergo intramolecular desulfinative coupling catalyzed by nickel complexes to form biaryls, demonstrating a transformation where the C-S bonds are cleaved. acs.org While not a direct nucleophilic attack on sulfur, this illustrates a pathway involving the reactivity of the sulfonyl unit. Furthermore, the phenylsulfonyl group can be cleaved and replaced in radical nucleophilic substitution (Sᵣₙ1) mechanisms. nih.gov In these reactions, a single electron transfer process initiates a chain reaction leading to the substitution of the phenylsulfonyl group by a nucleophile. nih.gov

Aromatic Ring Functionalization and Cyclization Pathways

The benzoic acid ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of such substitutions is dictated by the electronic properties of the two substituents already present on the ring: the carboxyl group (-COOH) and the phenylsulfonyl group (-SO2Ph).

Both the carboxyl and phenylsulfonyl groups are electron-withdrawing and act as deactivating groups towards electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com This means that reactions on this ring will generally require harsher conditions (e.g., higher temperatures, stronger Lewis acid catalysts) compared to benzene (B151609) itself. masterorganicchemistry.comlibretexts.org Furthermore, both of these groups are meta-directors. The carboxyl group directs incoming electrophiles to the positions meta to it (C5), and the phenylsulfonyl group directs to its meta positions (C1, which is substituted, and C5).

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be directed to the C5 position, which is meta to both existing substituents. The positions ortho and para to these deactivating groups are electronically disfavored for substitution.

Directing Effects of Substituents on the Benzoic Acid Ring:

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Carboxylic Acid (-COOH) | 3 | Electron-withdrawing, Deactivating | meta |

| Phenylsulfonyl (-SO2Ph) | 1 | Electron-withdrawing, Deactivating | meta |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For this compound, these reactions would be expected to yield the corresponding 5-substituted derivative, provided a reaction can be successfully induced given the deactivated nature of the ring.

A powerful modern strategy for the synthesis of complex molecules involves the transition metal-catalyzed activation of otherwise inert C-H bonds. researchgate.net The carboxylic acid group present in this compound can act as an effective directing group, facilitating the functionalization of the ortho C-H bonds (at the C2 and C4 positions). This approach has been particularly successful in the synthesis of isocoumarins through the annulation of benzoic acids with alkynes or other coupling partners. beilstein-journals.orgthieme-connect.com

Isocoumarins are important structural motifs found in many natural products with diverse biological activities. beilstein-journals.org Transition metal-catalyzed C-H activation provides an atom-economical and efficient route to these heterocyclic systems. beilstein-journals.orgbeilstein-journals.org Various catalytic systems based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) have been developed for this purpose. beilstein-journals.orgthieme-connect.com

For example, rhodium(III)-catalyzed C-H activation/annulation of benzoic acids with internal alkynes has been shown to produce a range of axially chiral isocoumarins in high yields and enantioselectivities. nih.gov Similarly, ruthenium-catalyzed oxidative C-H/O-H bond cleavage allows for the annulation of benzoic acids with alkynes to furnish isocoumarins. thieme-connect.com Palladium-catalyzed oxidative coupling of benzoic acids with vinylarenes also yields 3-substituted isocoumarins. uniba.it

The general mechanism for these transformations typically involves:

Coordination of the catalyst to the carboxylate.

Directed C-H activation at the ortho position to form a metallacyclic intermediate. uniba.it

Insertion of the alkyne or alkene coupling partner into the metal-carbon bond.

Reductive elimination or a related cyclization step to form the isocoumarin (B1212949) ring and regenerate the active catalyst. uniba.it

Given these precedents, this compound could potentially serve as a substrate in such reactions. The C-H bonds at the C2 and C4 positions of the benzoic acid ring are available for activation. This would lead to the formation of novel, highly functionalized isocoumarin derivatives bearing a phenylsulfonyl substituent, thereby expanding the chemical space accessible from this starting material.

Examples of Catalytic Systems for Isocoumarin Synthesis from Benzoic Acids:

| Catalyst System | Coupling Partner | Key Features | Reference |

| Rh(III) / Chiral Indenyl Ligand | Internal Alkynes | Asymmetric synthesis of axially chiral isocoumarins. | nih.gov |

| [RuCl2(p-cymene)]2 / KOPiv | Alkynes | Oxidative annulation via C-H/O-H activation. | thieme-connect.com |

| Pd(OAc)2 / Cu(OAc)2 | Vinylarenes | Ligand-free conditions in molten TBAA. | uniba.it |

| Rh(III) / AgSbF6 | Enaminones/Iodonium Ylides | Cascade C-H activation and annulation. | beilstein-journals.orgbeilstein-journals.org |

Design and Synthesis of Novel Chemical Entities Utilizing 3 Phenylsulfonyl Benzoic Acid As a Versatile Synthon

Construction of Diverse Heterocyclic Systems

The phenylsulfonyl moiety imparts a degree of conformational rigidity and can influence the electronic properties of the molecule, making it an attractive scaffold for the synthesis of heterocyclic compounds with potential biological activity. The carboxylic acid group serves as a convenient handle for elaboration into various five-membered aromatic rings.

The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 3-(phenylsulfonyl)benzoic acid typically proceeds through the intermediacy of its corresponding acyl hydrazide, 3-(phenylsulfonyl)benzohydrazide.

The general synthetic strategy involves two key steps:

Formation of the Hydrazide: this compound is first converted to a more reactive derivative, such as an acid chloride or an ester. Reaction of this activated species with hydrazine (B178648) hydrate (B1144303) yields 3-(phenylsulfonyl)benzohydrazide.

Cyclodehydration: The resulting hydrazide can then be cyclized to form the 1,3,4-oxadiazole ring using various dehydrating agents. A common method involves reacting the hydrazide with a second carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a 1,2-diacylhydrazine intermediate, which is subsequently cyclized under thermal or acidic conditions. Alternatively, direct conversion of the hydrazide can be achieved using reagents like phosphorus oxychloride (POCl₃) or by reacting with orthoesters.

For instance, the reaction of 3-(phenylsulfonyl)benzohydrazide with an aromatic aldehyde would yield an N-acylhydrazone, which can be oxidatively cyclized to the corresponding 2,5-disubstituted 1,3,4-oxadiazole using reagents such as iodine or (diacetoxyiodo)benzene.

Table 1: Illustrative Synthesis of a 1,3,4-Oxadiazole Derivative This table presents a representative synthetic route based on established methodologies for analogous compounds.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | 1. SOCl₂2. Hydrazine hydrate | 3-(Phenylsulfonyl)benzohydrazide |

| 2 | 3-(Phenylsulfonyl)benzohydrazide, Benzaldehyde | Acetic acid (catalyst) | N'-Benzylidene-3-(phenylsulfonyl)benzohydrazide |

Both 1,2,4-triazoles and 1,3,4-thiadiazoles can be synthesized from a common precursor, an N-acylthiosemicarbazide, which is readily prepared from 3-(phenylsulfonyl)benzohydrazide. The reaction of the hydrazide with an isothiocyanate affords the corresponding 1,4-disubstituted thiosemicarbazide.

The selective cyclization of this intermediate to either the triazole or the thiadiazole is dictated by the reaction conditions:

1,2,4-Triazole-3-thione Synthesis: Cyclization under basic conditions, typically by refluxing in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, promotes the intramolecular attack of the hydrazide nitrogen onto the thiocarbonyl carbon, leading to the formation of a 5-(3-(phenylsulfonyl)phenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. lew.ro

1,3,4-Thiadiazole Synthesis: In contrast, acidic conditions, such as refluxing in concentrated sulfuric acid or polyphosphoric acid, favor the cyclodehydration involving the sulfur atom, resulting in a 2-(substituted-amino)-5-(3-(phenylsulfonyl)phenyl)-1,3,4-thiadiazole. figshare.com

This divergent reactivity allows for the controlled synthesis of two distinct heterocyclic scaffolds from a single intermediate, showcasing the versatility of the acylthiosemicarbazide synthon.

The synthesis of oxazole (B20620) and oxazolone (B7731731) derivatives bearing the 3-(phenylsulfonyl)phenyl moiety can be achieved through established synthetic routes. For the preparation of oxazol-5(4H)-ones, a relevant approach is the Erlenmeyer-Plöchl synthesis. mdpi.com This method involves the cyclocondensation of an N-acyl-α-amino acid with an aldehyde in the presence of acetic anhydride (B1165640).

To apply this to the target scaffold, one would first prepare N-(3-(phenylsulfonyl)benzoyl)glycine. This can be achieved by reacting 3-(phenylsulfonyl)benzoyl chloride with glycine (B1666218) under Schotten-Baumann conditions. Subsequent reaction of this N-acylamino acid with an aromatic aldehyde in acetic anhydride with sodium acetate (B1210297) as a catalyst would yield the corresponding 4-arylidene-2-(3-(phenylsulfonyl)phenyl)oxazol-5(4H)-one. mdpi.com

These oxazolone intermediates are themselves versatile synthons and can be converted to a variety of other compounds, including α-amino acids and other heterocyclic systems.

Table 2: General Synthesis of an Oxazolone Derivative This table outlines a synthetic pathway based on the Erlenmeyer-Plöchl reaction for analogous compounds.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 3-(Phenylsulfonyl)benzoyl chloride, Glycine | NaOH (aq) | N-(3-(Phenylsulfonyl)benzoyl)glycine |

Incorporation into Macrocyclic and Supramolecular Architectures

The rigid and well-defined geometry of this compound makes it an excellent candidate for the construction of macrocyclic and supramolecular structures. The carboxylic acid provides a point of attachment for building larger cyclic systems through the formation of ester or amide linkages.

For example, by reacting this compound, or its acid chloride, with a long-chain diol or diamine under high-dilution conditions, it is possible to synthesize macrocyclic esters or amides. The phenylsulfonyl group can influence the pre-organization of the linear precursor, potentially favoring cyclization over polymerization. The resulting macrocycles would possess a unique shape and a cavity whose properties are influenced by the aromatic rings of the building block.

In supramolecular chemistry, this compound can participate in the formation of non-covalent assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable hydrogen-bonding motifs, such as the carboxylic acid dimer. Furthermore, the aromatic rings can engage in π-π stacking interactions, providing an additional driving force for self-assembly into higher-order structures like tapes, rosettes, or liquid crystalline phases.

Development of Complex Polyfunctionalized Scaffolds and Organic Frameworks

The concept of using rigid organic molecules as linkers to connect metal ions or clusters has led to the development of metal-organic frameworks (MOFs), a class of crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govnih.gov

By selecting appropriate metal centers and reaction conditions (e.g., solvothermal synthesis), it is possible to direct the assembly of 3-(phenylsulfonyl)benzoate ligands and metal ions into one-, two-, or three-dimensional networks with defined topologies and porosities. The properties of the resulting MOF, such as pore size, surface area, and chemical functionality, would be directly related to the length and geometry of the this compound linker. While specific MOFs based on this particular ligand are not widely reported, the principles of MOF design strongly support its potential utility in creating novel, functional materials. globethesis.com

Rigorous Spectroscopic and Crystallographic Characterization of 3 Phenylsulfonyl Benzoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, and Advanced 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-(Phenylsulfonyl)benzoic acid, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities.

The nine aromatic protons are distributed across two phenyl rings and would appear in the aromatic region (approximately 7.5-8.5 ppm). The substitution pattern on both rings leads to a complex series of multiplets. The protons on the phenylsulfonyl group are expected to be influenced by the electron-withdrawing sulfonyl group, shifting them downfield. The protons on the benzoic acid ring are affected by both the carboxyl and phenylsulfonyl substituents. Protons ortho to the strongly electron-withdrawing sulfonyl group would be the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, 13 distinct carbon signals are anticipated, although some aromatic signals may overlap. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing between 165-175 ppm. The aromatic carbons will resonate in the 125-145 ppm range. The carbon atoms directly bonded to the sulfonyl group (ipso-carbons) are expected to have unique chemical shifts. For instance, the ipso-carbon of the phenylsulfonyl group is anticipated around 140-142 ppm, while the ipso-carbon of the benzoic acid moiety attached to the sulfonyl group would be found in a similar region.

Advanced 2D NMR Techniques: While specific 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring, helping to trace the spin systems. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -COOH | ~12-13 | Broad singlet, exchangeable with D₂O |

| Ar-H | ~7.5-8.5 | Complex multiplet pattern | |

| ¹³C NMR | -C=O | ~167 | Carbonyl carbon of the carboxylic acid |

| Ar-C | ~127-135 | Aromatic carbons bearing hydrogen | |

| Ar-C (quaternary) | ~132-142 | Carbons bonded to COOH and SO₂ groups |

Vibrational and Electronic Spectroscopy (Infrared and Ultraviolet-Visible Spectroscopy) for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and sulfonyl groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak around 1700-1720 cm⁻¹.

The phenylsulfonyl group is characterized by two strong stretching vibrations for the S=O bonds: an asymmetric stretch typically found at 1340-1370 cm⁻¹ and a symmetric stretch at 1150-1180 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. Benzoic acid itself shows two primary absorption bands: a strong band around 230 nm (the B-band) and a weaker, structured band around 270-280 nm (the C-band), both arising from π→π* transitions in the benzene (B151609) ring. alfa-chemistry.comresearchgate.net The presence of the phenylsulfonyl group, which acts as an auxochrome, is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted benzoic acid.

Table 2: Key Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| Infrared (IR) | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C-H stretch (Aromatic) | 3000-3100 cm⁻¹ | |

| C=O stretch (Carboxylic Acid) | 1700-1720 cm⁻¹ (strong) | |

| S=O stretch (Asymmetric) | 1340-1370 cm⁻¹ (strong) | |

| S=O stretch (Symmetric) | 1150-1180 cm⁻¹ (strong) | |

| UV-Visible | π→π* (B-band) | ~235 nm |

| π→π* (C-band) | ~280 nm |

Mass Spectrometric Identification and Fragmentation Pattern Analysis for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₀O₄S, giving it a monoisotopic mass of approximately 262.03 Da. ekb.eg

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 262. The fragmentation pattern can be predicted based on the structure. Key fragmentation pathways for aromatic carboxylic acids and phenyl sulfones would include:

Loss of a hydroxyl radical (-OH): Formation of an acylium ion [M-17]⁺ at m/z 245.

Loss of the carboxyl group (-COOH): Formation of the [M-45]⁺ ion at m/z 217.

Loss of sulfur dioxide (SO₂): A characteristic fragmentation for aryl sulfones, leading to an [M-64]⁺ ion at m/z 198.

Cleavage of the C-S bond: This can lead to fragments corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the carboxyphenyl cation ([C₇H₅O₂]⁺) at m/z 121. Further fragmentation of the m/z 141 ion can produce the phenyl cation ([C₆H₅]⁺) at m/z 77 by loss of SO₂.

Fragmentation of the benzoyl moiety: Similar to benzoic acid, a prominent peak at m/z 105 corresponding to the benzoyl cation ([C₆H₅CO]⁺) could arise from more complex rearrangements, though it is less direct in this substituted structure. The base peak is likely to be one of the stable aromatic cations, such as m/z 77 or m/z 141.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 262 | [M]⁺˙ | [C₁₃H₁₀O₄S]⁺˙ | Molecular Ion |

| 245 | [M - OH]⁺ | [C₁₃H₉O₃S]⁺ | Loss of hydroxyl radical |

| 217 | [M - COOH]⁺ | [C₁₂H₉O₂S]⁺ | Loss of carboxyl group |

| 198 | [M - SO₂]⁺˙ | [C₁₃H₁₀O₂]⁺˙ | Loss of sulfur dioxide |

| 141 | [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ | Phenylsulfonyl cation |

| 121 | [HOOC-C₆H₄]⁺ | [C₇H₅O₂]⁺ | Carboxyphenyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis in the Solid State

Carboxylic acids, particularly aromatic ones, have a strong tendency to form centrosymmetric hydrogen-bonded dimers in the solid state. It is highly probable that this compound would also crystallize in this dimeric motif, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R₂²(8) graph-set ring.

Chromatographic (e.g., HPLC) and Elemental Analysis for Purity Assessment and Composition Verification

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A gradient elution using a mixture of water (acidified with trifluoroacetic acid or formic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) would effectively separate the target compound from potential impurities, such as starting materials or side-products from its synthesis. Detection is typically performed using a UV detector set at one of the compound's absorption maxima (e.g., ~235 nm or ~280 nm). A pure sample would exhibit a single major peak, and the purity can be quantified by the peak area percentage.

Elemental Analysis: Elemental analysis provides experimental verification of the mass percentages of the constituent elements (carbon, hydrogen, sulfur) in a purified sample. The theoretical composition is calculated from the molecular formula, C₁₃H₁₀O₄S. For a sample to be considered pure, the experimentally determined percentages must agree with the theoretical values within a narrow margin of error (typically ±0.4%).

Table 4: Purity and Compositional Analysis Data for this compound

| Analysis Method | Parameter | Typical Conditions / Value |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) | |

| Detection | UV at ~235 nm | |

| Purity Assessment | >98% (by peak area) | |

| Elemental Analysis | Molecular Formula | C₁₃H₁₀O₄S |

| Calculated %C | 59.53% | |

| Calculated %H | 3.84% | |

| Calculated %S | 12.23% |

Strategic Applications of 3 Phenylsulfonyl Benzoic Acid in Advanced Chemical Sciences

Role as a Precursor in Fine Chemical Synthesis and Specialty Materials Development

3-(Phenylsulfonyl)benzoic acid serves as a fundamental starting material in the multi-step synthesis of a variety of fine chemicals. Its two distinct functional groups offer orthogonal reactivity, allowing for selective chemical transformations. The carboxylic acid group can readily undergo esterification, amidation, or reduction, while the aromatic rings can be subject to electrophilic substitution, allowing for the introduction of additional functionalities. This versatility makes it a key intermediate in creating more complex molecular architectures.

As a precursor, it contributes to the synthesis of downstream products with applications in pharmaceuticals and material science. The phenylsulfonyl moiety imparts specific properties, such as thermal stability and defined electronic characteristics, to the final products.

Table 1: Examples of Downstream Products from this compound

| CAS Number | Compound Name |

|---|---|

| 52089-10-8 | (3-bromophenyl)(phenyl)sulfone |

| 114660-03-6 | 1-(benzenesulfonyl)-3-methoxy-benzene |

| 5537-72-4 | 3-phenylsulfanylbenzoic acid |

This table showcases a selection of chemicals that can be synthesized using this compound as a precursor, as indicated by chemical synthesis databases. chemsrc.com

Building Block for the Development of New Polymer and Resin Systems, including Ion-Exchange Resins

The molecular structure of this compound makes it a prime candidate for the development of advanced polymers and functional resins. The benzoic acid portion can be converted into a variety of polymerizable groups, enabling its incorporation into polymer backbones through processes like condensation polymerization.

Specifically, its sulfonyl group is highly relevant for the creation of ion-exchange resins. Ion-exchange resins are insoluble polymer matrices that contain charged functional groups capable of exchanging ions with a surrounding solution. globalresearchonline.net They are broadly classified based on the nature of their functional groups. globalresearchonline.netsigmaaldrich.com Strong acid cation-exchange resins, which are effective over a wide pH range, typically derive their functionality from sulfonic acid groups. globalresearchonline.netsigmaaldrich.com

By integrating this compound into a polymer matrix, such as one based on polystyrene-divinylbenzene (PS-DVB), a strong acid cation-exchange resin can be produced. sigmaaldrich.com The sulfonic group provides the ion-exchange capacity, a critical feature for applications in water softening, demineralization, and chemical purification processes. The rigidity and properties of the final resin can be tailored by the choice of co-monomers and the degree of cross-linking. sigmaaldrich.com

Table 2: General Classification of Ion-Exchange Resins

| Resin Type | Functional Group | Exchangeable Ion |

|---|---|---|

| Strong Acid Cation | Sulfonic acid | Cations (e.g., Na+, H+) |

| Weak Acid Cation | Carboxylic acid | Cations (e.g., Na+, H+) |

| Strong Base Anion | Quaternary ammonium | Anions (e.g., Cl-, OH-) |

This table provides a general overview of the primary types of ion-exchange resins and their characteristic functional groups. globalresearchonline.netsigmaaldrich.com

Utilization in Ligand Synthesis for Coordination and Organometallic Chemistry

In the fields of coordination and organometallic chemistry, the design of organic ligands is crucial for controlling the structure, reactivity, and properties of metal complexes. Benzoic acid and its derivatives are frequently employed as ligands due to the ability of the carboxylate group to coordinate with metal ions in various modes (monodentate, bidentate, bridging).

This compound can be deprotonated to form a carboxylate ligand that binds to a metal center. The presence of the bulky and electron-withdrawing phenylsulfonyl group can significantly influence the properties of the resulting metal complex. This group can sterically direct the self-assembly of coordination polymers or metal-organic frameworks (MOFs) and electronically modulate the reactivity of the metallic core. The synthesis of novel complexes with tailored optical, magnetic, or catalytic properties can be achieved by rationally selecting metal ions and ligands like 3-(phenylsulfonyl)benzoate. nih.gov For instance, similar benzoic acid-based ligands have been successfully used to construct novel coordination polymers with applications as chemical sensors. nih.gov

Catalytic Utility in Organic Transformations, including Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. Carboxylic acids are known to function as Brønsted acid catalysts in a variety of organic transformations, such as esterifications and acetalizations, by donating a proton to activate substrates.

This compound possesses a carboxylic acid group whose acidity is enhanced by the strong electron-withdrawing effect of the meta-positioned phenylsulfonyl group. This increased acidity makes it a potentially more effective organocatalyst than unsubstituted benzoic acid for reactions that benefit from acid catalysis. While specific, widespread applications of this compound as a standalone organocatalyst are not extensively documented in mainstream literature, its intrinsic properties suggest its utility in this role. The use of benzoic acids in general for catalytic transformations is an established principle in organic synthesis. mdpi.comresearchgate.net For example, benzoic acid itself is used in the benzoylation of phenols, and its derivatives are key components in various catalytic systems. mdpi.com The functional group tolerance and mild reaction conditions associated with organocatalysis make compounds like this compound attractive candidates for further investigation in this area.

Theoretical and Computational Investigations into 3 Phenylsulfonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-(Phenylsulfonyl)benzoic acid. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. niscpr.res.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. niscpr.res.in For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the phenyl rings, while the LUMO is a π*-antibonding orbital.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. uwosh.edu For this compound, the MEP would show a high negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, marking it as an acidic site. niscpr.res.inuwosh.edu

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating ability. |

| LUMO Energy | -2.0 to -2.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 | Correlates with chemical reactivity and stability. niscpr.res.in |

| Dipole Moment | 2.0 to 4.0 D | Measures overall polarity of the molecule. |

| Ionization Potential | ~6.0 | Energy required to remove an electron. scielo.org.za |

| Electron Affinity | ~2.0 | Energy released upon gaining an electron. scielo.org.za |

Note: The values in this table are representative examples based on calculations for related benzoic acid and sulfonyl compounds and may vary depending on the specific computational method and basis set used. niscpr.res.inscielo.org.za

Molecular Modeling and Conformational Studies of the Compound and its Derivatives

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular modeling techniques, from simple molecular mechanics to more accurate quantum chemical methods, are used to explore the potential energy surface of the molecule and identify its most stable conformations.

The primary degrees of conformational freedom in this compound are the rotations around the C-S and S-C bonds linking the phenylsulfonyl group to the benzoic acid moiety. The dihedral angles between the planes of the two aromatic rings are a critical parameter. Computational studies on analogous diaryl sulfones often show that the most stable conformation is a non-planar, twisted arrangement, with the dihedral angles between the phenyl rings typically ranging from 75° to 90°. dartmouth.edu This twisted geometry minimizes steric hindrance between the rings.

Another important conformational feature is the orientation of the carboxylic acid group relative to its attached phenyl ring. While there is some rotational freedom, the carboxyl group tends to be nearly coplanar with the benzene (B151609) ring to maximize π-conjugation, although steric effects from adjacent groups can force it out of the plane. ucl.ac.uk The presence of the bulky phenylsulfonyl group at the meta position likely has a minimal steric impact on the carboxyl group's orientation.

Computational studies can also model the formation of intermolecular interactions, such as the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state and in nonpolar solvents. vjst.vnucl.ac.uk Understanding these preferred conformations and intermolecular interactions is crucial for predicting crystal packing and designing derivatives with specific solid-state properties. ucl.ac.uk

| Parameter | Description | Predicted Value/Range |

|---|---|---|

| Dihedral Angle (C-S-C-C) | The angle between the two phenyl rings. | 75° - 90° dartmouth.edu |

| Dihedral Angle (C-C-C=O) | The torsion angle of the carboxylic acid group relative to the ring. | 0° - 20° |

| Bond Length (S-O) | Length of the sulfur-oxygen double bonds in the sulfonyl group. | ~1.45 Å |

| Bond Angle (O-S-O) | Angle between the oxygen atoms of the sulfonyl group. | ~120° |

Note: Values are predictions based on DFT calculations and crystallographic data of structurally related compounds. dartmouth.edu

Reaction Pathway and Mechanism Prediction through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.gov For this compound, these methods can be applied to predict its reactivity in various transformations, such as its synthesis, derivatization, or degradation.

For instance, the synthesis of diaryl sulfones often involves electrophilic aromatic substitution. Computational methods can model the reaction pathway, identify the structures of intermediates and transition states, and calculate the energy barriers for each step. This can help rationalize regioselectivity and optimize reaction conditions. Similarly, reactions involving the carboxylic acid group, such as esterification, can be modeled to understand the catalytic mechanism and predict reaction kinetics. dnu.dp.ua

Computational studies on the decarboxylation of benzoic acid, for example, have used DFT to investigate different potential mechanisms, including radical pathways and metal-catalyzed routes. researchgate.net Such studies calculate the activation energy for each proposed pathway, allowing researchers to determine the most energetically favorable mechanism. A similar approach could be applied to this compound to predict its thermal stability and decomposition pathways. By mapping the potential energy surface, computational methods provide a detailed, step-by-step view of the reaction, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

| Computational Method | Information Obtained | Application to this compound |

|---|---|---|

| Transition State Search (e.g., QST2/QST3) | Geometry of the transition state connecting reactants and products. | Predicting the structure of the highest energy point in a reaction. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants, transition state, and products. | Confirming that a found transition state correctly links the desired reactant and product. |

| Activation Energy (ΔE‡) Calculation | The energy barrier for a reaction. | Predicting reaction rates and feasibility (e.g., for esterification or decarboxylation). researchgate.net |

| Solvation Models (e.g., PCM, SMD) | The effect of solvent on the reaction pathway and energetics. | Modeling reactions in solution to achieve more realistic predictions. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Applications

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities. mdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the property of interest.

For a series of derivatives of this compound, a QSPR study could be developed to predict properties like solubility, melting point, or chromatographic retention time. A QSAR study could predict biological activities such as enzyme inhibition or toxicity. mdpi.comnih.gov

The process involves several key steps:

Data Set Selection: A diverse set of this compound derivatives with experimentally measured property data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule using computational software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model linking the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For derivatives of this compound, important descriptors would likely include lipophilicity parameters (e.g., LogP), electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., molecular volume), and topological indices. nih.gov Such models can be highly valuable in the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reactivity, Polarity, Electrostatic interactions. researchgate.net |

| Steric / Size | Molecular Weight, Molecular Volume, Surface Area | Size and shape of the molecule. nih.gov |

| Lipophilicity | LogP (octanol-water partition coefficient) | Hydrophobicity, membrane permeability. nih.gov |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Molecular branching and connectivity. mdpi.com |

| Quantum Chemical | Total Energy, Hardness, Electronegativity | Overall stability and reactivity. researchgate.net |

Future Directions and Emerging Research Frontiers in 3 Phenylsulfonyl Benzoic Acid Chemistry

Development of Sustainable and Green Synthetic Routes

Historically, the synthesis of diaryl sulfones, the class of compounds to which 3-(phenylsulfonyl)benzoic acid belongs, has often involved processes that are not environmentally friendly, characterized by the use of harsh chemicals and the generation of substantial waste. The future of its synthesis is intrinsically linked to the adoption of green chemistry principles to mitigate its environmental footprint.

Recent breakthroughs in sulfone synthesis have illuminated several sustainable pathways that can be effectively adapted for the production of this compound. For instance, electrochemical synthesis is emerging as a green and efficient alternative, supplanting chemical oxidants with electricity. acs.org The electrochemical oxidation of sulfides to their corresponding sulfones is a particularly promising route that minimizes waste and circumvents the need for hazardous oxidizing agents. acs.org Another exciting direction is the application of photocatalysis, which utilizes visible light as an energy source to drive chemical reactions. rsc.org The photocatalytic cross-coupling of arenediazonium salts and sulfinate salts, employing organic dyes as photoredox catalysts, offers a transition-metal-free and environmentally benign method for forging the critical C-S bond in diaryl sulfones. rsc.org

Furthermore, the development of catalyst-free methodologies marks a significant stride towards achieving truly sustainable synthesis. The metal-free and eco-friendly coupling of diaryliodonium salts with arenesulfinates in greener solvents such as polyethylene (B3416737) glycol (PEG), accelerated by microwave irradiation, can afford diaryl sulfones in high yields with significantly reduced reaction times. organic-chemistry.org The utilization of copper ferrite (B1171679) (CuFe2O4) nanoparticles as a magnetically recoverable and reusable catalyst for the coupling of aryl sulfonic acid salts with aryl halides in water also presents a highly sustainable and efficient synthetic protocol. nanomaterchem.com These innovative techniques are paving the way for the development of more sustainable and economically viable manufacturing processes for this compound and its derivatives.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual-functional nature of this compound, endowed with both an electron-withdrawing sulfonyl group and a reactive carboxylic acid, presents a rich playground for the exploration of novel reactivity patterns and the discovery of unprecedented chemical transformations.

A particularly promising avenue of research lies in the C-H functionalization of its aromatic rings. Transition-metal-catalyzed C-H activation has become a formidable tool for the direct installation of functional groups onto aromatic systems, and this powerful strategy can be readily applied to the this compound scaffold. researchgate.netnih.gov For example, palladium-catalyzed C-H functionalization could facilitate the introduction of a diverse array of substituents at specific positions, leading to the generation of a vast library of derivatives with potentially novel and enhanced properties. nih.gov The sulfonyl group itself can serve as a directing group, thereby controlling the regioselectivity of these transformations and enabling the synthesis of specific isomers.

Moreover, the carboxylic acid moiety provides a versatile handle for derivatization, opening doors to new chemical spaces. nih.gov A novel derivatization method utilizing the related compound 3-(chlorosulfonyl)benzoic acid has been successfully developed for the sensitive analysis of various biomolecules, underscoring the potential for creating new analytical reagents and molecular probes based on the sulfonylbenzoic acid framework. nih.gov The transformation of the carboxylic acid into other functional groups, such as amides, esters, or even complex heterocyclic systems, can lead to the discovery of compounds with novel biological activities or unique material properties.

Advanced Material Design Incorporating the Sulfonylbenzoic Acid Scaffold for Enhanced Performance

In the domain of polymer chemistry, the this compound scaffold can be integrated into high-performance polymers to enhance their properties. chemistryviews.org Polymers containing sulfone linkages are renowned for their exceptional thermal and chemical stability. nih.gov By employing this compound as a monomer or a modifying agent, it is feasible to create polymers with precisely tailored properties, including improved solubility, enhanced processability, and the introduction of specific functionalities. For instance, the presence of the carboxylic acid group can augment the polymer's ability to interact with other materials or to function as a proton conductor in advanced fuel cell membranes. Furthermore, the recent development of conductive polymers based on benzoic acid derivatives for applications in biomedical devices suggests a promising future for the use of this compound in the creation of novel electronic and biomedical materials. nih.gov

Chemoinformatic and Data-Driven Approaches in Compound Design and Discovery

The fields of chemoinformatics and data-driven science are profoundly reshaping chemical research by enabling the rational design and expedited discovery of new molecules with predefined properties. These powerful computational tools can be strategically applied to the this compound scaffold to accelerate the development of novel functional materials and potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to construct mathematical models that quantitatively correlate the structural features of this compound derivatives with their observed biological activities or material properties. jbclinpharm.orgqub.ac.uk These predictive models can then be used to screen virtual libraries of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent or effective molecules. Molecular docking simulations can provide detailed insights into the binding interactions of these compounds with biological targets, such as enzymes and receptors, which is an indispensable tool in the modern drug design pipeline. nih.govwu.ac.th The sulfonyl group is a well-established pharmacophore present in numerous approved drugs, and computational studies can play a pivotal role in optimizing its interactions within a protein's binding site to enhance efficacy and selectivity. nih.govsioc-journal.cnresearchgate.netnih.gov

Data-driven methodologies, including machine learning and artificial intelligence, can be harnessed to analyze vast datasets of chemical information to uncover hidden patterns and relationships. By applying these sophisticated techniques to the expansive chemical space of sulfonyl-containing compounds, it is possible to discover novel synthetic routes, predict the outcomes of reactions with high accuracy, and design molecules with bespoke functionalities. These in silico methods have the potential to dramatically reduce the time and resources required for experimental research and development, heralding a new era of rapid discovery for novel applications of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.